

In Vitro Characterization of ATPase-IN-5: A Technical Guide

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Compound of Interest

Compound Name: ATPase-IN-5

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Abstract

This document provides a comprehensive technical overview of the in vitro characterization of **ATPase-IN-5**, a novel small molecule inhibitor of Vacuolar H⁺-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps crucial for the acidification of intracellular compartments and, in some cases, the extracellular space.[1] Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders, making them a compelling therapeutic target.[1] This guide details the biochemical and cellular activities of **ATPase-IN-5**, presents key quantitative data in a structured format, and provides detailed protocols for its in vitro evaluation.

Introduction to ATPase-IN-5

ATPase-IN-5 is a potent and selective inhibitor of V-ATPase. ATPases are a class of enzymes that catalyze the decomposition of ATP into ADP and a free phosphate ion, releasing energy to drive other chemical reactions.[2] V-ATPases, in particular, are rotary ATPases that use the energy from ATP hydrolysis to pump protons across membranes, playing a critical role in processes such as protein degradation, autophagy, and membrane traffic.[1] By inhibiting V-ATPase, **ATPase-IN-5** disrupts these essential cellular functions, offering a promising avenue for therapeutic intervention in diseases characterized by aberrant V-ATPase activity.

Mechanism of Action

ATPase-IN-5 exhibits a non-competitive inhibition profile with respect to the ATP substrate. Mechanism of action studies are crucial to distinguish between different modes of inhibition, such as competitive, non-competitive, or allosteric.[3] This suggests that **ATPase-IN-5** does not bind to the ATP-binding site of the V-ATPase V1 domain but rather to an allosteric site, inducing a conformational change that impedes the enzyme's catalytic activity.

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for **ATPase-IN-5**.

Table 1: Biochemical Potency of **ATPase-IN-5**

Parameter	Value	Description
IC50 (V-ATPase)	15 nM	The half-maximal inhibitory concentration against purified V-ATPase.
Ki	12 nM	The inhibition constant, indicating the binding affinity to V-ATPase.
Mode of Inhibition	Non-competitive	The inhibitory mechanism relative to the ATP substrate.

Table 2: Selectivity Profile of **ATPase-IN-5**

ATPase Target	IC50 (nM)	Fold Selectivity (vs. V-ATPase)
V-ATPase	15	1
Na+/K+-ATPase	> 10,000	> 667
H+/K+-ATPase	8,500	567
p97 ATPase	> 10,000	> 667

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

V-ATPase Activity Assay (Fluorescence-Based)

This assay measures the rate of ATP hydrolysis by V-ATPase by quantifying the amount of ADP produced.[3] Modern biochemical assays often rely on homogeneous, fluorescence-based detection of ADP formation.[3]

Materials:

- Purified V-ATPase enzyme
- **ATPase-IN-5** (or other inhibitors)
- ATP substrate
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.01% Brij-35
- ADP detection kit (e.g., Transcreener® ADP² FP Assay)
- 384-well, low-volume, black plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **ATPase-IN-5** in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
- **Reaction Setup:** In a 384-well plate, add 5 µL of the diluted **ATPase-IN-5** solution.
- **Enzyme Addition:** Add 5 µL of V-ATPase solution (at 2x final concentration) to each well containing the compound.
- **Incubation:** Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
- **Initiate Reaction:** Add 10 µL of ATP solution (at 2x final concentration) to each well to start the enzymatic reaction.

- Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
- Detection: Add 10 µL of the ADP detection reagent to each well.
- Final Incubation: Incubate the plate at room temperature for 60 minutes.
- Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
- Data Analysis: Convert fluorescence polarization values to the amount of ADP produced. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanism of Action (MoA) Studies

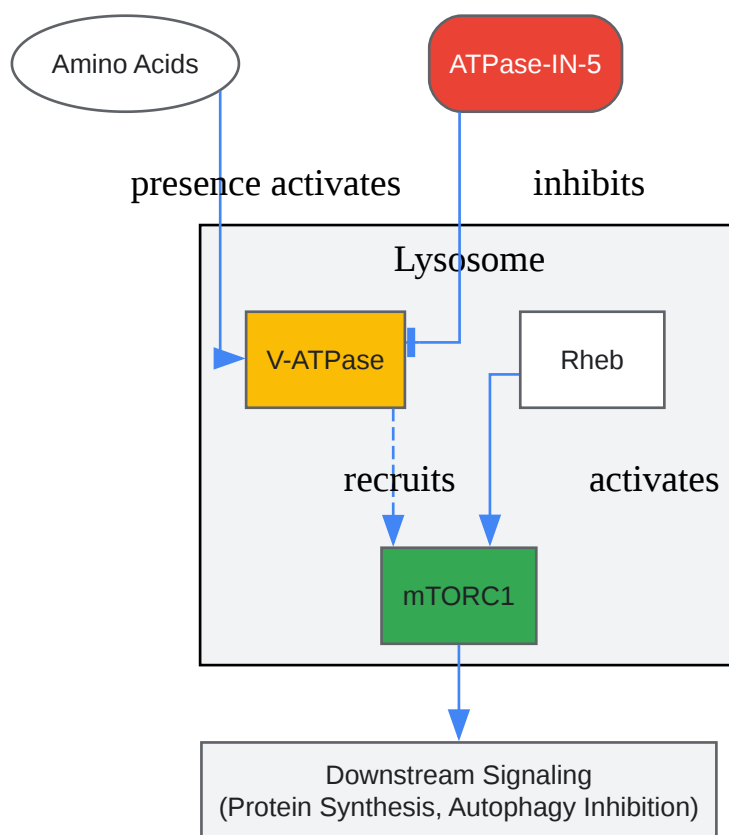
To determine the mode of inhibition, the V-ATPase activity assay is performed with varying concentrations of both the inhibitor (**ATPase-IN-5**) and the substrate (ATP).

Procedure:

- Follow the V-ATPase Activity Assay protocol as described above.
- Create a matrix of experimental conditions with varying concentrations of **ATPase-IN-5** (e.g., 0, 5, 15, 45 nM) and ATP (e.g., 0.5x Km, 1x Km, 2x Km, 5x Km, 10x Km).
- Measure the initial reaction velocities (rate of ADP production) for each condition.
- Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot. For non-competitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.

Visualizations

V-ATPase in mTORC1 Signaling Pathway



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Caption: V-ATPase acts as a sensor for amino acids, leading to the activation of mTORC1 on the lysosomal surface.[1]

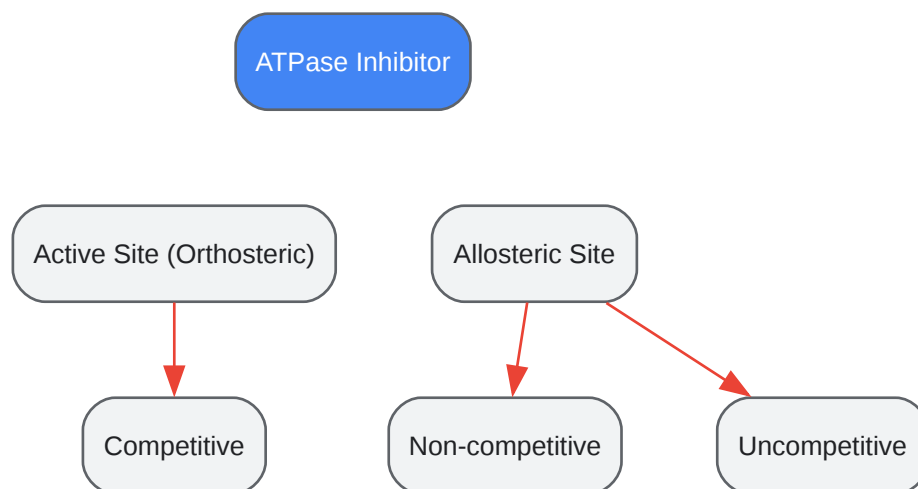
Experimental Workflow for IC50 Determination



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Caption: A stepwise workflow for determining the IC50 value of **ATPase-IN-5** against V-ATPase.

Logical Diagram of ATPase Inhibition



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Caption: Classification of ATPase inhibitors based on their binding site and mechanism of action.

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